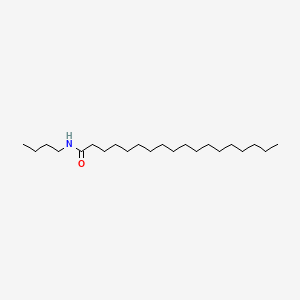![molecular formula C20H16O B14162367 1-[4-(2-phenylphenyl)phenyl]ethanone CAS No. 5173-05-7](/img/structure/B14162367.png)
1-[4-(2-phenylphenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-phenylphenyl)phenyl]ethanone is an organic compound with the molecular formula C20H16O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups. This compound is known for its unique structural arrangement, which includes a phenyl group attached to another phenyl group, making it a biphenyl derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(2-phenylphenyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5-C6H5 + CH3COCl → C6H5-C6H4-CO-CH3 + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts or under specific temperature conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-[4-(2-phenylphenyl)phenyl]ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(2-phenylphenyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-[4-(phenylthio)phenyl]ethanone
- 1-[4-(2-phenylethyl)phenyl]ethanone
- 1-(4-ethylphenyl)ethanone
Comparison: 1-[4-(2-phenylphenyl)phenyl]ethanone is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns, solubility, and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5173-05-7 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
1-[4-(2-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16O/c1-15(21)16-11-13-18(14-12-16)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3 |
Clé InChI |
DVQIELBBPKJSLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
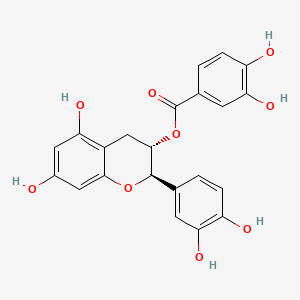
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)
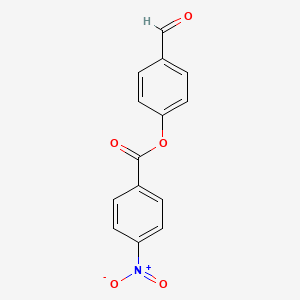
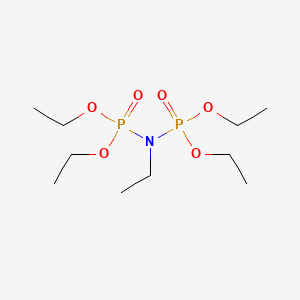
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
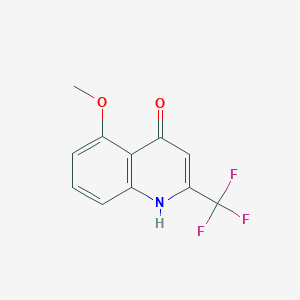
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
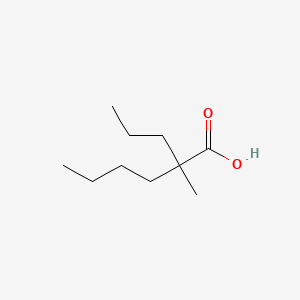
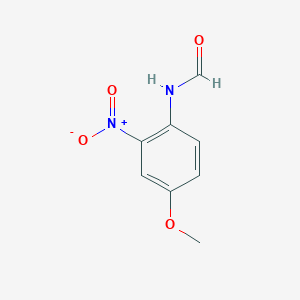
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-](/img/structure/B14162354.png)
